Ro-31-8425

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

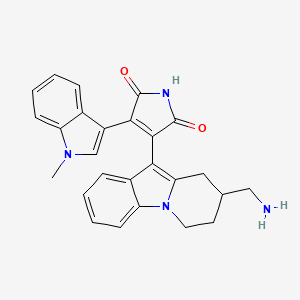

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKKPWJFHBFCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927365 | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131848-97-0 | |

| Record name | Ro 31-8425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro-31-8425: A Technical Guide to its Mechanism of Action on Protein Kinase C Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Ro-31-8425, a potent inhibitor of Protein Kinase C (PKC) isoforms. The document outlines its inhibitory profile, details the experimental protocols for assessing its activity, and visualizes its interaction within the PKC signaling pathway.

Core Mechanism of Action

This compound is a well-characterized, cell-permeable, and reversible inhibitor of Protein Kinase C.[1][2] Its primary mechanism of action is as an ATP-competitive inhibitor .[1][2] This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the catalytic domain of the PKC enzyme. By occupying the ATP-binding pocket, it prevents the phosphorylation of PKC substrates, thereby effectively blocking the downstream signaling cascade.

The following diagram illustrates the ATP-competitive inhibition mechanism of this compound.

References

- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]

- 2. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [merckmillipore.com]

Ro-31-8425 as a selective protein kinase C inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro-31-8425 is a potent and selective, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC).[1] As a member of the bisindolylmaleimide class of compounds, it has become a valuable tool for investigating the physiological and pathological roles of PKC isoforms in various cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed methodologies for its use in key experimental settings.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[1] This reversible inhibition prevents the transfer of the gamma-phosphate from ATP to the serine and threonine residues of PKC's target substrates, thereby blocking downstream signaling events. Its cell permeability allows for the effective inhibition of intracellular PKC activity in a variety of experimental models.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized against a range of protein kinases. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound against Protein Kinase C Isoforms

| PKC Isoform | IC₅₀ (nM) | Source |

| Rat Brain PKC (mixed) | 15 | [1] |

| PKCα | 6 - 8 | [1][2] |

| PKCβI | 8 | [1] |

| PKCβII | 14 | [1] |

| PKCγ | 13 | [1] |

| PKCε | 39 | [1] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | Activity/Inhibition | Concentration | Source |

| PKA | Minimal Activity | 100-300 nM | [2] |

| PKG | Minimal Activity | 100-300 nM | [2] |

| CAMKII | Minimal Activity | 100-300 nM | [2] |

Signaling Pathways

Protein Kinase C is a critical node in numerous signaling pathways that regulate a wide array of cellular functions. The activation of PKC is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). Conventional and novel PKC isoforms are then recruited to the plasma membrane and activated by DAG. This compound, by inhibiting PKC, can modulate these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is commonly used.

In Vitro Protein Kinase C Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against a specific PKC isoform.

Materials:

-

Purified recombinant PKC enzyme (e.g., PKCα)

-

PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKC activators, and the PKC substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the purified PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cellular Inhibition of PKC-mediated Phosphorylation

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of a known PKC substrate (e.g., MARCKS) in a cellular context using Western blotting.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Cell culture medium and reagents

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the phosphorylated PKC substrate (e.g., anti-phospho-MARCKS)

-

Primary antibody against the total PKC substrate (e.g., anti-MARCKS)

-

HRP-conjugated secondary antibody

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with a PKC activator (e.g., PMA) for a specific time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each cell lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody against the total substrate to normalize for protein loading.

-

Quantify the band intensities and determine the extent of inhibition.

Neutrophil Superoxide Generation Assay

This protocol details a method to measure the effect of this compound on superoxide production in activated human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound stock solution (in DMSO)

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

Microplate reader

Procedure:

-

Isolate human neutrophils from peripheral blood.

-

Resuspend the neutrophils in the assay buffer.

-

Pre-incubate the neutrophils with varying concentrations of this compound (or DMSO) for 15-30 minutes at 37°C.

-

Add cytochrome c to each well of a microplate.

-

Add the pre-incubated neutrophils to the wells.

-

Initiate superoxide generation by adding the PKC activator (PMA). Include a control with SOD to confirm the specificity of the cytochrome c reduction.

-

Immediately begin monitoring the change in absorbance at 550 nm over time using a microplate reader.

-

Calculate the rate of superoxide production and determine the inhibitory effect of this compound.

T-Cell Proliferation Assay

This protocol outlines a method to assess the impact of this compound on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

T-cell mitogen (e.g., Phytohemagglutinin - PHA) or anti-CD3/anti-CD28 antibodies

-

This compound stock solution (in DMSO)

-

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

-

Flow cytometer or scintillation counter

Procedure:

-

Isolate PBMCs or T-cells from whole blood.

-

If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

-

Seed the cells in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO) to the wells.

-

Stimulate the cells with a T-cell mitogen (PHA) or anti-CD3/anti-CD28 antibodies.

-

Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.

-

If using [³H]-thymidine, add it to the cultures for the final 18-24 hours of incubation.

-

Harvest the cells.

-

If using CFSE, analyze the dilution of the dye in the T-cell population by flow cytometry.

-

If using [³H]-thymidine, harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Determine the effect of this compound on T-cell proliferation.

Conclusion

This compound is a well-characterized and selective inhibitor of Protein Kinase C. Its utility in elucidating the roles of PKC in a multitude of cellular processes is well-documented. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for incorporating this compound into their studies. As with any inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for the accurate interpretation of experimental results.

References

The Differential Impact of Ro-31-8425 on Neutrophil Adhesion and Mac-1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the selective protein kinase C (PKC) inhibitor, Ro-31-8425, on critical neutrophil functions, namely adhesion and the expression of the Mac-1 integrin (CD11b/CD18). This document outlines the key signaling pathways, presents available quantitative data, and provides detailed experimental protocols for the assays cited.

Executive Summary

Neutrophil adhesion to the endothelium, a critical step in the inflammatory response, is mediated by adhesion molecules such as Mac-1. The upregulation and activation of Mac-1 can be triggered by various stimuli. Protein Kinase C (PKC) is a family of serine/threonine kinases implicated in these signaling pathways. This compound is a potent and selective inhibitor of PKC. Experimental evidence demonstrates that this compound effectively inhibits neutrophil adhesion and Mac-1 upregulation when stimulated by direct PKC activators like phorbol esters (e.g., Phorbol 12,13-dibutyrate or PBu2). However, it fails to inhibit these responses when triggered by the physiological agonist C5a, a complement component. This suggests that while PKC activation is a viable pathway for inducing these neutrophil functions, it is not the essential physiological pathway for agonists like C5a, which likely utilize a different, PKC-independent signaling cascade.

Data Presentation

Inhibitory Profile of this compound against PKC Isoforms

This compound exhibits a high degree of selectivity for conventional and novel PKC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various PKC isoforms.

| PKC Isoform | IC₅₀ (nM) | Reference |

| PKCα | 8 | [1] |

| PKCβI | 8 | [1] |

| PKCβII | 14 | [1] |

| PKCγ | 13 | [1] |

| PKCε | 39 | [1] |

| Rat Brain PKC (mixed) | 15 | [1] |

Effect of this compound on Stimulated Neutrophil Adhesion

The following data is derived from studies investigating the impact of this compound on neutrophil adhesion to bovine serum albumin (BSA)-coated plastic and endothelial cells upon stimulation.

| Stimulant | Substrate | Treatment | % Adhesion (Qualitative Description) | Reference |

| PBu₂ | BSA-coated plastic / Endothelial Cells | Vehicle | Increased | [2] |

| PBu₂ | BSA-coated plastic / Endothelial Cells | This compound | Inhibited | [2] |

| C5a | BSA-coated plastic / Endothelial Cells | Vehicle | Increased | [2] |

| C5a | BSA-coated plastic / Endothelial Cells | This compound | Unaffected | [2] |

Note: Specific quantitative percentages of adhesion from the primary literature were not available in the searched sources. The table reflects the qualitative findings.

Effect of this compound on Stimulated Neutrophil Mac-1 Expression

The surface expression of Mac-1 (CD11b) on neutrophils was assessed by flow cytometry following stimulation in the presence or absence of this compound.

| Stimulant | Treatment | Mac-1 Surface Expression (Qualitative Description) | Reference |

| PBu₂ | Vehicle | Increased | [2] |

| PBu₂ | This compound | Inhibited | [2] |

| C5a | Vehicle | Increased | [2] |

| C5a | This compound | Unaffected | [2] |

Note: Specific Mean Fluorescence Intensity (MFI) values from the primary literature were not available in the searched sources. The table reflects the qualitative findings.

Experimental Protocols

Neutrophil Isolation from Human Blood

This protocol describes a standard method for the isolation of polymorphonuclear neutrophils (PMNs) from whole human blood.

-

Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Density Gradient Centrifugation : Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspiration : After centrifugation, three layers will be visible. Carefully aspirate and discard the top layer (plasma) and the middle layer (mononuclear cells).

-

Erythrocyte Lysis : Resuspend the bottom layer containing neutrophils and red blood cells (RBCs) in a small volume of buffer. Add RBC lysis buffer and incubate for 5-10 minutes.

-

Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the neutrophil pellet with a suitable buffer (e.g., PBS).

-

Cell Counting : Resuspend the final neutrophil pellet and perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). The purity should be >95%.

Neutrophil Adhesion Assay (Static Conditions)

This assay quantifies the adhesion of neutrophils to a substrate, such as protein-coated plastic or a monolayer of endothelial cells.

-

Neutrophil Labeling :

-

Resuspend isolated neutrophils in RPMI-1640 medium.

-

Add Calcein-AM to a final concentration of 1-5 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with RPMI-1640 to remove excess dye and resuspend at the desired concentration (e.g., 1 x 10⁶ cells/mL).

-

-

Plate Preparation : Use a 96-well plate coated with a substrate (e.g., 100 µg/mL BSA) or cultured with a confluent monolayer of human umbilical vein endothelial cells (HUVECs).

-

Inhibitor and Stimulant Addition :

-

Add this compound (or vehicle control) to the appropriate wells and pre-incubate with the labeled neutrophils for 15-30 minutes.

-

Add the stimulant (e.g., 100 nM PBu₂ or 10 nM C5a) to the wells.

-

-

Adhesion Incubation : Add the pre-treated and labeled neutrophils to the prepared wells and incubate for 30 minutes at 37°C.

-

Washing : Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

-

Quantification :

-

Add lysis buffer to each well to release the calcein from the adherent cells.

-

Measure the fluorescence in each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

Calculate the percentage of adhesion relative to the total fluorescence of the initially added cells.

-

Mac-1 (CD11b) Surface Expression by Flow Cytometry

This protocol measures the change in the surface expression of the Mac-1 integrin on neutrophils.

-

Neutrophil Preparation : Isolate human neutrophils as described in Protocol 3.1 and resuspend in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1-2 x 10⁶ cells/mL.

-

Inhibitor and Stimulant Treatment :

-

Aliquot neutrophils into flow cytometry tubes.

-

Add this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

-

Add the stimulant (e.g., 100 nM PBu₂ or 10 nM C5a) and incubate for 15-30 minutes at 37°C.

-

-

Antibody Staining :

-

Place the tubes on ice to stop the reaction.

-

Add a saturating concentration of a fluorochrome-conjugated anti-CD11b monoclonal antibody (e.g., FITC- or PE-conjugated).

-

Include an isotype-matched control antibody in a separate tube.

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing and Fixation :

-

Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1% paraformaldehyde for fixation.

-

-

Data Acquisition : Analyze the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.

-

Data Analysis : Determine the Mean Fluorescence Intensity (MFI) of the CD11b staining for each condition. Compare the MFI of stimulated samples to the unstimulated control and assess the effect of this compound.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways for Mac-1 Upregulation

The following diagrams illustrate the differential signaling pathways leading to Mac-1 upregulation and adhesion in neutrophils.

Caption: PBu₂ directly activates PKC, leading to Mac-1 upregulation and adhesion, a process inhibited by this compound.

Caption: C5a stimulation activates a PKC-independent pathway, which is not affected by this compound.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the key experiments described.

Caption: Workflow for the quantitative neutrophil adhesion assay using Calcein-AM fluorescence.

References

The Role of Ro-31-8425 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system erroneously attacking the body's own tissues, represent a significant challenge in modern medicine. The development of targeted therapies requires a deep understanding of the underlying molecular pathways that drive autoimmune pathology. Protein Kinase C (PKC), a family of serine/threonine kinases, plays a pivotal role in T-cell activation and the subsequent inflammatory cascades implicated in a variety of autoimmune conditions. This technical guide delves into the investigation of Ro-31-8425, a potent and selective PKC inhibitor, as a potential therapeutic agent in preclinical models of autoimmune diseases. We will explore its mechanism of action, summarize key quantitative data from studies in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, and provide detailed experimental protocols for both EAE and the Collagen-Induced Arthritis (CIA) model of rheumatoid arthritis.

Mechanism of Action: Inhibition of Protein Kinase C Signaling

This compound is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C.[1] Its primary mechanism of action involves blocking the catalytic activity of PKC isoforms, thereby interfering with downstream signaling pathways that are crucial for T-lymphocyte activation and proliferation.

PKC Isoform Inhibition Profile of this compound

The inhibitory activity of this compound varies across different PKC isoforms, with a degree of selectivity for conventional PKCs.

| PKC Isoform | IC50 (nM) |

| PKCα | 8 |

| PKCβI | 8 |

| PKCβII | 14 |

| PKCγ | 13 |

| PKCε | 39 |

| Rat Brain PKC (total) | 15 |

Table 1: Inhibitory concentration (IC50) values of this compound for various PKC isoforms. Data compiled from commercially available product information.[1]

The activation of T-cells, a central event in the pathogenesis of many autoimmune diseases, is heavily dependent on PKC signaling. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKC isoforms, particularly PKC-theta (PKCθ) in T-cells. Activated PKCθ then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors are essential for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation into pathogenic effector cells, including Th1 and Th17 cells. By inhibiting PKC, this compound can effectively dampen this entire process, leading to a reduction in T-cell-mediated inflammation.

This compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS). Studies have investigated the therapeutic potential of this compound in this model, both as a standalone treatment and in combination with mesenchymal stem cells (MSCs).

Data Presentation: Efficacy of this compound-Loaded MSCs in EAE

A key study demonstrated that systemic administration of this compound-loaded MSCs significantly ameliorated the clinical course of EAE in mice. The following tables summarize the quantitative data from this research.

Clinical Scores in EAE Mice

| Treatment Group | Mean Clinical Score (Day 22 post-immunization) |

| EAE (Control) | 2.5 ± 0.3 |

| Free this compound | 1.8 ± 0.4 |

| MSCs (Vehicle) | 1.5 ± 0.5 |

| This compound-loaded MSCs | 0.8 ± 0.2* |

*p < 0.05 compared to all other groups. Table 2: Mean clinical scores of EAE mice at the peak of the disease (day 22) following different treatments. Lower scores indicate less severe disease.

Immune Cell Populations in the Central Nervous System (CNS) of EAE Mice

| Treatment Group | % CD4+ IFN-γ+ (Th1) Cells | % CD4+ IL-17+ (Th17) Cells | % Pro-inflammatory Macrophages |

| EAE (Control) | 15.2 ± 1.8 | 3.5 ± 0.5 | 25.1 ± 2.3 |

| This compound-loaded MSCs | 7.1 ± 1.1 | 1.2 ± 0.3 | 12.3 ± 1.5* |

*p < 0.05 compared to EAE control group. Table 3: Percentage of key pro-inflammatory immune cell populations in the CNS of EAE mice on day 22 post-immunization.

Immune Cell Populations in the Spleen of EAE Mice

| Treatment Group | % CD4+ IFN-γ+ (Th1) Cells | % CD4+ Foxp3+ (Treg) Cells | % CD4+ IL-10+ (Treg) Cells | % Pro-inflammatory Macrophages | | :--- | :--- | :--- | :--- | | EAE (Control) | 8.9 ± 1.2 | 8.1 ± 0.9 | 1.5 ± 0.2 | 18.7 ± 2.1 | | this compound-loaded MSCs | 4.2 ± 0.7* | 14.3 ± 1.5* | 3.1 ± 0.4* | 9.8 ± 1.3* |

*p < 0.05 compared to EAE control group. Table 4: Percentage of key immune cell populations in the spleen of EAE mice on day 22 post-immunization.

These data indicate that treatment with this compound-loaded MSCs leads to a significant reduction in the infiltration of pathogenic Th1 and Th17 cells into the CNS, accompanied by a decrease in pro-inflammatory macrophages. Concurrently, there is an increase in the proportion of regulatory T-cells (Tregs) in the periphery, suggesting a systemic immunomodulatory effect.

Experimental Protocol: EAE Induction and Treatment

The following is a detailed protocol for the induction of EAE in mice and subsequent treatment with this compound.

1. Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

2. Reagents:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin (PT).

-

This compound.

-

Mesenchymal Stem Cells (MSCs) (optional, for cell-based delivery).

-

Sterile Phosphate-Buffered Saline (PBS).

-

Anesthetics (e.g., isoflurane).

3. EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 in CFA.

-

On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.

4. Treatment Protocol (based on Levy et al., 2021):

-

For treatment with this compound-loaded MSCs, pretreat MSCs with this compound in vitro.

-

On days 3 and 8 post-immunization, intravenously inject the following into respective groups:

-

Vehicle (PBS).

-

Free this compound (e.g., 18.75 µg/kg).

-

Control MSCs (e.g., 0.25 x 10^6 cells/mouse).

-

This compound-loaded MSCs (e.g., 0.25 x 10^6 cells/mouse).

-

5. Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standardized scoring system:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb and forelimb paralysis.

-

5: Moribund or dead.

-

6. Immunological Analysis:

-

At a designated endpoint (e.g., day 22), euthanize mice and harvest spleens and CNS tissue.

-

Prepare single-cell suspensions from these tissues.

-

Perform flow cytometry to analyze the frequencies of different immune cell populations (e.g., CD4+, IFN-γ+, IL-17+, Foxp3+, IL-10+ cells, and macrophage markers).

This compound in the Collagen-Induced Arthritis (CIA) Model

Experimental Protocol: CIA Induction and Potential Treatment Paradigm

The following is a detailed protocol for the induction of CIA in mice, which can be adapted for testing the efficacy of this compound.

1. Animals:

-

DBA/1 mice, 8-10 weeks old.

2. Reagents:

-

Bovine or chicken type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

Acetic Acid.

-

This compound.

-

Sterile Phosphate-Buffered Saline (PBS).

-

Anesthetics.

3. CIA Induction:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of 100 µg of type II collagen in CFA.

-

On day 21, provide a booster immunization with an emulsion of 100 µg of type II collagen in IFA.

4. Potential Treatment Protocol:

-

A prophylactic or therapeutic treatment regimen could be employed.

-

Prophylactic: Start daily or every-other-day administration of this compound (intraperitoneally or orally) from day 20 (before the onset of clinical signs) until the end of the experiment.

-

Therapeutic: Begin treatment with this compound upon the first appearance of clinical signs of arthritis.

-

A vehicle control group should be included.

5. Clinical and Pathological Assessment:

-

Monitor mice for signs of arthritis starting from day 21.

-

Arthritis Score: Score each paw on a scale of 0-4:

-

0: Normal.

-

1: Mild swelling and/or erythema of one joint.

-

2: Moderate swelling and erythema of one joint or mild swelling of multiple joints.

-

3: Severe swelling and erythema of an entire paw.

-

4: Maximal inflammation with joint deformity and/or ankylosis.

-

The total score per mouse is the sum of the scores for all four paws (maximum score of 16).

-

-

Paw Thickness: Measure the thickness of the hind paws using a caliper.

-

Histology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

Conclusion

This compound, as a potent inhibitor of Protein Kinase C, demonstrates significant therapeutic potential in preclinical models of autoimmune diseases. In the EAE model, its efficacy, particularly when delivered via mesenchymal stem cells, is supported by quantitative data showing a reduction in clinical severity and a favorable modulation of the immune response. While direct experimental evidence in the CIA model is currently lacking, its established mechanism of action provides a strong rationale for its investigation in this and other T-cell-driven autoimmune conditions. The detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to further explore the role of this compound and other PKC inhibitors in the quest for novel autoimmune disease therapies.

References

The Impact of Ro-31-8425 on Mesenchymal Stromal Cell Adhesion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the effects of Ro-31-8425, a potent and selective inhibitor of Protein Kinase C (PKC), on the adhesive properties of mesenchymal stromal cells (MSCs). Understanding the molecular mechanisms underpinning MSC adhesion is critical for enhancing the therapeutic efficacy of these cells in regenerative medicine and inflammatory diseases. This document summarizes the available data on this compound's role in modulating MSC adhesion, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Executive Summary

Quantitative Data on Adhesion Modulation

While specific quantitative data for this compound's effect on MSC adhesion is limited in the reviewed literature, the following table illustrates the type of data generated in studies examining other adhesion-modulating agents on MSCs. This serves as a template for the expected outcomes of similar experiments with this compound.

| Treatment Agent | Concentration | Substrate | Change in MSC Adhesion | Reference |

| RGD peptide | 10 µg/ml | Fibronectin/Collagen I | Decreased attachment to 56.5%/65.3% of control | [3] |

| GFOGER peptide | 10 µg/ml | Fibronectin/Collagen I | Decreased attachment to 67.9%/83.7% of control | [3] |

| HAVDI peptide | 10 µg/ml | Fibronectin/Collagen I | Decreased attachment to 81.7%/107.0% of control | [3] |

| Phorbol 12-myristate 13-acetate (PMA) (PKC activator) | 100 nM | Not specified | Increased cell adhesion and spreading | [4][5] |

| Rottlerin (PKC inhibitor) | 3 µM | Not specified | Slightly diminished cell adhesion | [4][5] |

Note: This table is illustrative. The referenced studies for RGD, GFOGER, and HAVDI peptides demonstrate a method for quantifying adhesion changes, while the data for PMA and Rottlerin provide context for the general effects of PKC modulation.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound in MSC adhesion assays are not extensively published. However, a general methodology can be constructed based on standard cell adhesion assay protocols.

General Protocol for In Vitro MSC Adhesion Assay

This protocol outlines a typical workflow for assessing the impact of a compound like this compound on MSC adhesion to a substrate.

1. MSC Culture and Treatment:

- Culture human or murine MSCs in a suitable growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin) to 80-90% confluency.

- Pre-treat the MSCs with the desired concentration of this compound (or vehicle control) for a specified duration (e.g., 1-24 hours). The optimal concentration and time should be determined empirically.

2. Preparation of Adhesive Substrate:

- Coat 96-well plates with an appropriate adhesive ligand, such as ICAM-1, fibronectin, or collagen I, overnight at 4°C.

- Wash the wells with sterile PBS to remove any unbound ligand and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

3. Adhesion Assay:

- Detach the pre-treated MSCs using a non-enzymatic cell dissociation solution to preserve surface proteins.

- Resuspend the cells in serum-free medium and count them.

- Seed a defined number of cells (e.g., 1 x 10^5 cells/well) onto the coated wells.

- Incubate for a short period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

4. Quantification of Adherent Cells:

- Gently wash the wells with PBS to remove non-adherent cells.

- Quantify the number of adherent cells using a suitable method, such as:

- Crystal Violet Staining: Stain the adherent cells with 0.1% crystal violet, lyse the cells, and measure the absorbance of the lysate.

- Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence intensity of the adherent cells.

- Flow Cytometry: For suspension-based adhesion assays, co-culture labeled MSCs with target cells or beads and quantify the percentage of bound cells.

Flow Cytometry for CD11a Expression

To verify the mechanism of action, the surface expression of CD11a on MSCs treated with this compound can be quantified using flow cytometry.

1. Cell Preparation:

- Treat MSCs with this compound as described above.

- Harvest the cells and wash with a staining buffer (e.g., PBS with 2% FBS).

2. Antibody Staining:

- Incubate the cells with a fluorescently conjugated anti-CD11a antibody (and an isotype control) for 30 minutes on ice, protected from light.

3. Flow Cytometry Analysis:

- Wash the cells to remove unbound antibody and resuspend in staining buffer.

- Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD11a expression.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway affected by this compound in MSCs and a typical experimental workflow.

Caption: Hypothesized signaling pathway of this compound in MSCs.

Caption: Experimental workflow for MSC adhesion assay.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances the adhesive capacity of MSCs, primarily through the upregulation of CD11a. This provides a promising strategy for improving the delivery and therapeutic efficacy of MSCs in vivo. However, further research is required to:

-

Quantify the dose-dependent effects of this compound on MSC adhesion to various substrates.

-

Elucidate the precise downstream signaling cascade that links PKC inhibition by this compound to the upregulation of CD11a gene and protein expression.

-

Evaluate the long-term effects of this compound pre-treatment on MSC viability, differentiation potential, and immunomodulatory functions.

A deeper understanding of these aspects will be crucial for the translation of this promising pre-conditioning strategy into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of mesenchymal stem cell size and adhesion modulation on in vivo distribution: insights from quantitative PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C activation stimulates mesenchymal stem cell adhesion through activation of focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Ro-31-8425: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro-31-8425 is a potent and selective small molecule inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in intracellular signal transduction pathways implicated in inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The evidence presented herein highlights the potential of this compound as a pharmacological tool to investigate inflammatory processes and as a lead compound for the development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The protein kinase C (PKC) family of serine/threonine kinases are key regulators of inflammatory responses, mediating signaling cascades that lead to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, inhibitors of PKC have emerged as promising therapeutic targets. This compound, a bisindolylmaleimide derivative, is a potent and highly selective inhibitor of PKC, demonstrating significant potential in modulating inflammatory processes.[1][2] This document serves as a technical resource, consolidating the current understanding of the anti-inflammatory effects of this compound.

Quantitative Data on the Bioactivity of this compound and Related Compounds

The following table summarizes the key quantitative data on the inhibitory activities of this compound and its closely related analog, Ro-31-8220.

| Compound | Target/Assay | Cell Type/System | IC50 Value | Reference |

| This compound | Protein Kinase C (PKC) | Rat Brain | 8 nM | [1] |

| Ro-31-8220 | Mitogen-induced IL-2 Production | Human Peripheral Blood Mononuclear Cells | 80 nM | |

| Ro-31-8220 | IL-2-dependent T-lymphoblast Proliferation | Human T-lymphoblasts | 350 nM |

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of PKC, which in turn modulates downstream signaling pathways critical for the inflammatory response, including the NF-κB and MAP kinase pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The related compound, Ro-31-8220, has been shown to inhibit NF-κB-dependent transcription. This inhibition occurs downstream of NF-κB's binding to DNA, suggesting an effect on the transactivation potential of NF-κB, possibly through modulating the phosphorylation of the p65/RelA subunit and its interaction with co-activators like CREB-binding protein (CBP).

Modulation of the MAP Kinase Pathway

Mitogen-activated protein (MAP) kinases, including p38, JNK, and ERK, are another family of kinases that are central to the inflammatory response. While direct inhibition of these kinases by this compound has not been extensively documented, the related compound Ro-31-8220 has been shown to activate the JNK pathway, an effect that appears to be independent of its PKC inhibitory activity. This suggests a more complex pharmacological profile for this class of compounds that warrants further investigation.

In Vitro and In Vivo Anti-inflammatory Effects

Inhibition of Neutrophil Adhesion

Neutrophil adhesion to the endothelium is a critical early event in the inflammatory cascade. This compound has been demonstrated to inhibit neutrophil adhesion stimulated by the PKC activator phorbol 12,13-dibutyrate (PBu2).[2] However, it did not affect adhesion stimulated by the more physiologically relevant chemoattractant C5a, indicating a selective role of PKC in certain pathways of neutrophil activation.[2]

Inhibition of T-Cell Activation and Proliferation

T-cells are key drivers of chronic inflammation. The this compound analog, Ro-31-8220, has been shown to inhibit mitogen-induced IL-2 production and subsequent T-cell proliferation. This suggests that this compound could be effective in attenuating T-cell-mediated inflammatory responses. Moreover, Ro-31-8220 exhibits synergistic effects when combined with established immunosuppressants like cyclosporine and FK506.

References

An In-depth Technical Guide to the ATP-Competitive Nature of Ro-31-8425

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the mechanism of action for Ro-31-8425, a potent and selective inhibitor of Protein Kinase C (PKC). The primary focus is on its characterization as an ATP-competitive inhibitor, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

Introduction: this compound as a Selective PKC Inhibitor

This compound is a cell-permeable, reversible, and highly selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction.[1] PKC isoforms regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] The inhibitory action of this compound is characterized by its competition with adenosine triphosphate (ATP) at the catalytic site of the kinase.[1][4] This ATP-competitive binding prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events.[4][5] Understanding this specific mechanism is crucial for its application as a precise tool in cell biology research and for the development of targeted therapeutics.

Mechanism of Action: ATP-Competitive Inhibition

The defining characteristic of this compound is its function as an ATP-competitive inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. This compound possesses a molecular structure that allows it to bind reversibly to the ATP-binding pocket within the catalytic domain of PKC.[4] By occupying this site, it physically obstructs the binding of ATP, thereby inhibiting the phosphotransferase reaction.

This mode of inhibition has specific kinetic consequences:

-

Vmax is Unchanged: At saturating concentrations of the substrate, the effect of the competitive inhibitor can be overcome. Therefore, the maximum velocity (Vmax) of the enzymatic reaction remains the same.[6][7]

-

Apparent Km is Increased: The concentration of substrate required to reach half of Vmax, known as the Michaelis constant (Km), appears to increase.[6][7] This is because a higher concentration of substrate is needed to effectively compete with the inhibitor for binding to the enzyme's active site.

The diagram below illustrates this competitive interaction at the enzymatic level.

Caption: ATP-Competitive Inhibition of PKC by this compound.

Quantitative Data: Inhibitory Potency

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The compound exhibits high potency and a degree of selectivity for conventional PKC isozymes over novel isoforms.

| Parameter | Target | Value | Notes |

| IC50 | Rat Brain PKC (mixed isoforms) | 15 nM | A general measure of potency against a complex mixture of PKC isoforms.[1] |

| IC50 | PKCα (alpha) | 8 nM | Conventional PKC isoform.[1] |

| IC50 | PKCβI (beta I) | 8 nM | Conventional PKC isoform.[1] |

| IC50 | PKCβII (beta II) | 14 nM | Conventional PKC isoform.[1] |

| IC50 | PKCγ (gamma) | 13 nM | Conventional PKC isoform.[1] |

| IC50 | PKCε (epsilon) | 39 nM | Novel PKC isoform, showing slightly lower sensitivity.[1] |

Experimental Protocols

The determination of the ATP-competitive nature and inhibitory constants of compounds like this compound involves specific biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PKC by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.

Objective: To determine the IC50 of this compound and to perform kinetic analysis (e.g., Lineweaver-Burk plot) to confirm its ATP-competitive mechanism.

Materials:

-

Purified recombinant PKC isozyme.

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol).

-

PKC substrate peptide (e.g., Myelin Basic Protein or a specific synthetic peptide).

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

Non-radiolabeled ATP.

-

This compound stock solution (in DMSO).

-

Stop solution (e.g., 75 mM phosphoric acid).

-

Phosphocellulose paper or membrane.

-

Scintillation counter.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase buffer, purified PKC enzyme, and the peptide substrate in microcentrifuge tubes.

-

Inhibitor Addition: Add varying concentrations of this compound (typically a serial dilution) or DMSO (vehicle control) to the reaction tubes.

-

Pre-incubation: Incubate the enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding equilibrium to be reached.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. For IC50 determination, the ATP concentration is typically held constant at or near its Km value.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The negatively charged paper binds the phosphorylated peptide substrate while unbound [γ-³²P]ATP is washed away.

-

Washing: Wash the phosphocellulose paper extensively with the stop solution (e.g., 1% phosphoric acid) to remove all unincorporated radiolabeled ATP.[8]

-

Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter.[8]

-

Data Analysis:

-

IC50 Determination: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinetic Analysis: To confirm ATP competition, repeat the assay using several fixed concentrations of this compound while varying the concentration of ATP. Plot the data using a double reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[ATP]). For an ATP-competitive inhibitor, the resulting lines will intersect on the y-axis, indicating a constant Vmax but different apparent Km values.[9][10][11]

-

Caption: Experimental Workflow for an In Vitro Radiometric Kinase Assay.

Role in Cellular Signaling Pathways

PKC is a central node in signal transduction, typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG directly recruits and activates PKC at the cell membrane, a process facilitated by Ca²⁺ (for conventional PKC isoforms) released from intracellular stores by IP₃.[3]

Once activated, PKC phosphorylates a wide array of substrate proteins, leading to various cellular responses. This compound acts by intercepting this cascade at the level of PKC itself, preventing all subsequent downstream phosphorylation events mediated by the kinase.

References

- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]

- 2. Classical PKC isoforms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 7. medschoolcoach.com [medschoolcoach.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 11. microbenotes.com [microbenotes.com]

Ro-31-8425: A Technical Guide to its Cell-Permeable Characteristics for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro-31-8425 is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Its cell-permeable nature makes it a valuable tool for in vitro studies investigating the role of PKC in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the cell-permeable characteristics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate its effective use in research.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values against various PKC isozymes. Furthermore, its cytotoxic effects have been observed in different cancer cell lines.

Table 1: Inhibitory Activity of this compound against PKC Isozymes

| PKC Isozyme | IC50 (nM) |

| Rat Brain PKC (total) | 15 |

| PKCα | 8 |

| PKCβI | 8 |

| PKCβII | 14 |

| PKCγ | 13 |

| PKCε | 39 |

Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | T-cell leukemia | 1.5 |

| HL-60 | Promyelocytic leukemia | 2.0 |

| U937 | Histiocytic lymphoma | 3.5 |

| A549 | Lung carcinoma | Data not available |

| HeLa | Cervical cancer | Data not available |

| HT-29 | Colorectal adenocarcinoma | Data not available |

Note: While this compound is widely used, comprehensive public data on its IC50 values across a broad range of cancer cell lines is limited. Researchers are encouraged to determine the IC50 for their specific cell line of interest.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in in vitro studies. The following are representative protocols for assessing its cell permeability and inhibitory effects on PKC.

Protocol 1: In Vitro Cell Permeability Assay using Caco-2 Cells

This assay determines the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.

1. Cell Culture:

-

Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Assay Procedure:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test compound (this compound) to the apical (A) or basolateral (B) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

-

Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

3. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.

Protocol 2: In Vitro PKC Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of PKC in a cellular context.

1. Cell Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of this compound.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Kinase Assay:

-

Use a commercially available PKC kinase activity kit or a custom assay with a specific PKC substrate.

-

In a microplate, combine the cell lysate, a PKC-specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled with γ-³²P).

-

Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate by PKC.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection and Analysis:

-

Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.

-

Plot the percentage of PKC inhibition against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

This compound, as a PKC inhibitor, can modulate various downstream signaling pathways. The following diagrams illustrate the canonical PKC signaling pathway and the potential impact of this compound, as well as its reported effect on the JNK signaling pathway.

Caption: Canonical PKC Signaling Pathway and Inhibition by this compound.

Caption: Postulated JNK Pathway Activation by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in an in vitro setting.

Caption: General Experimental Workflow for In Vitro Studies with this compound.

Conclusion

This compound is a well-established, cell-permeable inhibitor of PKC, making it an indispensable tool for dissecting the roles of this kinase family in cellular signaling. The quantitative data and detailed protocols provided in this guide are intended to support researchers in designing and executing robust in vitro experiments. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and experimental application of this compound. As with any chemical probe, careful experimental design, including appropriate controls and concentration-response studies, is essential for generating reliable and interpretable data.

Methodological & Application

Application Notes and Protocols for Ro-31-8425 in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro-31-8425 is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, showing selectivity for conventional PKC isozymes (α, βI, βII, γ) over novel isoforms like PKCε.[3][4] Due to its critical role in a myriad of cellular processes including proliferation, apoptosis, differentiation, and migration, PKC is a significant target in signal transduction research and drug development.[5][6] this compound serves as an invaluable tool for dissecting PKC-mediated signaling pathways.

This document provides detailed application notes and protocols for the effective use of this compound in cultured cells, focusing on the inhibition of PKC activity as assessed by the phosphorylation of its downstream substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Data Presentation

Inhibitor Properties

| Property | Value | Reference |

| Synonyms | Bisindolylmaleimide X, BIM X | [1][7] |

| CAS Number | 131848-97-0 | [4] |

| Molecular Formula | C₂₆H₂₄N₄O₂ | [4] |

| Molecular Weight | 424.49 g/mol (free base) | [4] |

| Solubility | ≥10 mg/mL in DMSO | [4] |

| Storage | Store stock solutions at -20°C for up to 3 months. | [4] |

In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| PKCα | 8 | [3][4] |

| PKCβI | 8 | [3][4] |

| PKCβII | 14 | [3] |

| PKCγ | 13 | [4] |

| PKCε | 39 | [3][4] |

| Rat Brain PKC (mixed) | 15 | [1][2][4] |

Representative Dose-Response of this compound on MARCKS Phosphorylation

Note: The following data is representative. Optimal concentrations may vary depending on the cell line, treatment duration, and specific experimental conditions.

| This compound Conc. (nM) | % Inhibition of P-MARCKS (Ser152/156) |

| 0 (Vehicle Control) | 0 |

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

| 500 | 95 |

| 1000 | 98 |

Signaling Pathways and Experimental Workflows

PKC Signaling and Inhibition by this compound

PKC activation, typically by diacylglycerol (DAG) and Ca²⁺ for conventional isoforms, leads to the phosphorylation of numerous downstream substrates, including MARCKS.[3][8] Phosphorylation of MARCKS causes its translocation from the plasma membrane to the cytoplasm, which in turn modulates signaling pathways involved in cell adhesion, migration, and proliferation, such as the PI3K/Akt pathway.[9][10] this compound, by competing with ATP, blocks the catalytic activity of PKC, thereby preventing MARCKS phosphorylation and its downstream effects.

Caption: PKC signaling cascade and its inhibition by this compound.

Experimental Workflow for Assessing PKC Inhibition

This workflow outlines the key steps to determine the efficacy of this compound in inhibiting PKC-mediated phosphorylation of a downstream target like MARCKS.

Caption: General workflow for analyzing this compound-mediated PKC inhibition.

Experimental Protocols

Protocol 1: Inhibition of MARCKS Phosphorylation in Cultured Cells

Objective: To determine the effective concentration of this compound required to inhibit basal or stimulated PKC activity by assessing the phosphorylation status of MARCKS.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y, or other relevant cell line)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) (optional)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MARCKS (Ser152/156), anti-MARCKS, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Inhibitor Pre-treatment:

-

Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

Stimulation (Optional):

-

To assess the inhibition of stimulated PKC activity, add a PKC activator such as PMA (e.g., 100 nM final concentration) to the wells.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Quickly aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 20 minutes, vortexing every 5 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MARCKS and total MARCKS overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-MARCKS signal to the total MARCKS signal to account for any differences in protein loading.

-

Calculate the percentage inhibition of MARCKS phosphorylation for each concentration of this compound relative to the vehicle-treated control.

-

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cultured cells

-

96-well plates

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 3: Apoptosis and Cell Cycle Analysis

Objective: To investigate the effects of this compound on apoptosis and cell cycle progression.

Materials:

-

Cultured cells

-

This compound

-

For Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

For Cell Cycle: Propidium Iodide (PI) and RNase A

-

Flow cytometer

Procedure (General):

-

Cell Treatment: Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48 hours).[9]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Apoptosis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]

-

Off-Target Considerations

While this compound is a selective PKC inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[14] Kinase inhibitors can sometimes interact with other kinases or cellular proteins.[17][18] It is recommended to:

-

Use the lowest effective concentration of this compound as determined by dose-response experiments.

-

Confirm key findings using a structurally different PKC inhibitor or molecular approaches (e.g., siRNA-mediated knockdown of specific PKC isoforms).

-

Be aware of the cellular context, as off-target effects can be cell-type specific.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of conventional PKC isoforms in cellular signaling. The protocols provided herein offer a framework for its application in cultured cells, with a focus on assessing its inhibitory effect on the downstream substrate MARCKS. Careful experimental design, including dose-response and time-course studies, along with consideration of potential off-target effects, will ensure the generation of robust and reliable data.

References

- 1. This compound [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Ro 31-8425 HCl - Focus Biomolecules [mayflowerbio.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. bosterbio.com [bosterbio.com]

- 6. benchchem.com [benchchem.com]

- 7. tribioscience.com [tribioscience.com]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. Myristoylated alanine-rich C kinase substrate (MARCKS) produces reversible inhibition of phospholipase C by sequestering phosphatidylinositol 4,5-bisphosphate in lateral domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. corefacilities.iss.it [corefacilities.iss.it]

- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Recommended working concentration of Ro-31-8425 for T-cell proliferation assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro-31-8425 is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC). It acts as an ATP-competitive inhibitor, targeting conventional and novel PKC isoforms with high affinity.[1][2] T-cell activation and subsequent proliferation are critically dependent on signaling pathways that involve PKC. Upon T-cell receptor (TCR) and CD28 co-stimulation, downstream signaling cascades lead to the activation of PKC isoforms, which in turn regulate transcription factors essential for T-cell proliferation and cytokine production. By inhibiting PKC, this compound can effectively modulate T-cell mediated immune responses, making it a valuable tool for studying T-cell biology and for the development of immunosuppressive therapies.

These application notes provide a recommended working concentration range for this compound in T-cell proliferation assays, a detailed experimental protocol, and a description of the relevant signaling pathways.

Data Presentation: Recommended Working Concentration

The optimal working concentration of this compound for T-cell proliferation assays should be determined empirically for each specific cell type and experimental condition. However, based on its known inhibitory constants (IC50) for various PKC isoforms and effective concentrations in other cell-based assays, a starting range can be recommended.

| Parameter | Value | Reference |

| IC50 (PKCα) | ~6 nM | [1] |

| IC50 (PKCβ) | ~9 nM | [1] |

| IC50 (Rat Brain PKC) | ~15 nM | [2][3] |

| Effective Concentration in Cellular Assays | 100 - 300 nM | [1] |

| Recommended Starting Range for T-Cell Proliferation Assays | 10 nM - 1 µM |

It is advisable to perform a dose-response curve within this range to identify the optimal concentration for achieving the desired level of inhibition of T-cell proliferation without inducing cytotoxicity.

Signaling Pathway

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals from receptors like CD28. This dual signaling activates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates Protein Kinase C (PKC), a key event that this compound inhibits. Activated PKC then phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, which are crucial for cytokine production (e.g., IL-2) and T-cell proliferation.

References

Application Notes and Protocols: Preparation of Ro-31-8425 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of the protein kinase C (PKC) inhibitor, Ro-31-8425, from its solid form. Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in various experimental settings.

General Information

This compound is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC).[1][2] It exhibits selectivity for conventional PKC isoforms (α, βI, βII, γ) and novel PKC isoforms (ε). Due to its inhibitory activity, it is a valuable tool for studying PKC-mediated signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. Accurate preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results.

Physicochemical and Handling Data

All quantitative data regarding this compound is summarized in the table below. It is crucial to confirm the specific molecular weight from the certificate of analysis provided by the manufacturer, as it can vary depending on whether the compound is in its free base or salt form.

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₂₄N₄O₂ (Free Base) C₂₆H₂₅ClN₄O₂ (HCl Salt) | [3][4] |

| Molecular Weight | 424.49 g/mol (Free Base) 460.96 g/mol (HCl Salt) | [3][4] |

| Appearance | Red to orange-red solid | [3] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |

| Solubility in DMSO | ≥ 10 mg/mL | [3] |

| Storage of Solid Form | 2-8°C for short-term -20°C for long-term | [3][4] |

| Stock Solution Storage | -20°C | [1] |

| Stock Solution Stability | Up to 3 months at -20°C | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound (solid form)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

Example Calculation (for 1 mL of 10 mM stock using this compound HCl salt):

-

Desired Concentration = 10 mM

-

Final Volume = 1 mL

-

Molecular Weight = 460.96 g/mol (value for HCl salt form)[4]

Mass (mg) = 10 mM x 1 mL x 460.96 g/mol = 4.61 mg

Step-by-Step Procedure

-

Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic solid.

-

Weighing: Carefully weigh out the calculated amount of this compound (e.g., 4.61 mg) using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

-

Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the solid compound.

-